クロロジフルオロ酢酸メチル

概要

説明

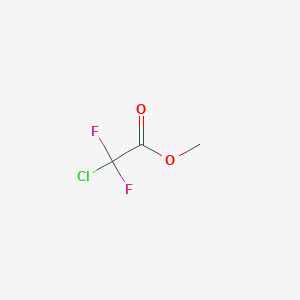

Methyl chlorodifluoroacetate is an organic compound with the molecular formula C3H3ClF2O2. It is a colorless, volatile liquid known for its use as a trifluoromethylating agent. This compound is utilized in various chemical reactions and has significant applications in scientific research and industrial processes .

科学的研究の応用

Organic Synthesis

Methyl chlorodifluoroacetate serves as a crucial building block in the synthesis of various organic compounds. Its utility in trifluoromethylation reactions is particularly noteworthy.

Trifluoromethylation Agent

- MCDFA is used in the trifluoromethylation of aryl iodides, facilitating the introduction of trifluoromethyl groups into organic molecules. This process has been optimized for large-scale synthesis, demonstrating both safety and economic viability .

Synthesis of Fluorinated Compounds

- MCDFA is employed to synthesize gem-difluorocyclopropanes through its decomposition in the presence of alkali metal halides. This reaction has been studied extensively, highlighting MCDFA's role as a precursor for complex fluorinated structures .

Environmental Chemistry

MCDFA's atmospheric behavior and reactivity have been subjects of significant research due to its implications for environmental science.

Kinetics and Reaction Mechanisms

- Studies have measured the rate coefficients for the reactions of MCDFA with chlorine atoms, revealing that it undergoes rapid reactions leading to the formation of chlorodifluoroacetic acid and carbon monoxide. The Arrhenius expression for this reaction has been established as:

This indicates that MCDFA reacts significantly under atmospheric conditions, contributing to its environmental fate .

Product Yields

- The yields from the chlorination reactions involving MCDFA show that approximately 34% of chlorodifluoroacetic acid is produced alongside carbon monoxide, underscoring its role as a source of these compounds in the atmosphere .

Chemical Reagent

MCDFA is utilized as a reagent in various chemical transformations, particularly in difluoromethylation processes.

Difluoromethylation Reactions

- It has been successfully applied in difluoromethylation protocols for thiols and other functional groups, showcasing its versatility as a reagent that can introduce difluoromethyl groups into target molecules .

Data Table: Summary of Applications

Case Study 1: Trifluoromethylation on Kilogram Scale

A study demonstrated the use of MCDFA in a safe and economical trifluoromethylation process on a kilogram scale. The methodology emphasized using MCDFA with potassium fluoride and copper iodide, achieving high yields while minimizing risks associated with handling more hazardous reagents .

Case Study 2: Atmospheric Fate Analysis

Research focused on understanding the atmospheric sink of MCDFA revealed its rapid reaction with hydroxyl radicals, contributing to its degradation and influencing atmospheric chemistry models. This study provided insights into how MCDFA behaves under natural conditions and its potential environmental impact .

作用機序

Target of Action

Methyl chlorodifluoroacetate is a trifluoromethylating agent

Mode of Action

This can alter the properties of the target molecule, such as its reactivity, stability, and polarity .

Biochemical Pathways

It has been used in the preparation of 2,2-difluoro-3-hydroxyesters and gem-difluorocyclopropane , indicating its role in the synthesis of these compounds.

Result of Action

The results of Methyl chlorodifluoroacetate’s action are primarily seen in its role as a trifluoromethylating agent. It can introduce a trifluoromethyl group into a variety of organic compounds, altering their properties and potentially their biological activity .

準備方法

Synthetic Routes and Reaction Conditions: Methyl chlorodifluoroacetate can be synthesized through the reaction of chlorodifluoroacetic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, methyl chlorodifluoroacetate is produced by the esterification of chlorodifluoroacetic acid with methanol. This process involves the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction mixture is then subjected to distillation to obtain the pure product .

化学反応の分析

Types of Reactions: Methyl chlorodifluoroacetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form chlorodifluoroacetic acid.

Reduction Reactions: It can be reduced to form difluoroacetic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution: Products include various substituted difluoroacetates.

Oxidation: The major product is chlorodifluoroacetic acid.

Reduction: The major products are difluoroacetic acid derivatives.

類似化合物との比較

- Methyl trifluoroacetate

- Ethyl chlorodifluoroacetate

- Ethyl bromodifluoroacetate

- Methyl difluoroacetate

- Ethyl difluoroacetate

Comparison: Methyl chlorodifluoroacetate is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability. Compared to methyl trifluoroacetate, it has a chlorine atom that can participate in additional substitution reactions. Ethyl chlorodifluoroacetate and ethyl bromodifluoroacetate have similar structures but differ in their alkyl groups and halogen atoms, affecting their reactivity and applications. Methyl difluoroacetate and ethyl difluoroacetate lack the chlorine atom, making them less versatile in certain chemical reactions .

生物活性

Methyl chlorodifluoroacetate (MCDFA), a fluorinated organic compound with the chemical formula CHClFO, is recognized for its diverse applications in organic synthesis and environmental chemistry. This article explores its biological activity, including its interactions, toxicity, and potential applications in various fields.

- Chemical Name : Methyl 2-chloro-2,2-difluoroacetate

- CAS Number : 1514-87-0

- Molecular Weight : 144.5 g/mol

- Purity : Typically >98% in commercial preparations .

Biological Activity Overview

MCDFA exhibits notable biological activities primarily due to its reactive chlorodifluoromethyl group. Its interactions with biological systems can lead to both beneficial applications and potential hazards.

1. Toxicological Profile

MCDFA's toxicity has been a subject of investigation, particularly concerning its effects on human health and the environment. Studies have indicated that:

- Acute Toxicity : MCDFA is classified as harmful if inhaled or ingested, with potential irritant effects on skin and eyes.

- Chronic Exposure : Long-term exposure may result in adverse health effects, including respiratory issues and potential carcinogenic effects due to its halogenated structure .

2. Reactivity and Environmental Impact

MCDFA is known to react rapidly with hydroxyl radicals (OH) in the atmosphere, leading to its degradation and influencing atmospheric chemistry. The rate coefficients for reactions involving MCDFA have been quantified, indicating significant reactivity under ambient conditions:

- The reaction rate with chlorine atoms has been measured as , suggesting a temperature-dependent reactivity profile .

Applications in Organic Synthesis

MCDFA serves as a versatile building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its ability to generate difluorocarbene intermediates makes it valuable for:

- Trifluoromethylation Reactions : MCDFA is employed to introduce trifluoromethyl groups into organic molecules, enhancing their biological activity and efficacy.

- Synthesis of Fluorinated Compounds : It acts as a precursor for synthesizing various fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of MCDFA in synthesizing fluorinated derivatives of known drugs, showcasing enhanced potency against specific biological targets. The incorporation of fluorine atoms often improves binding affinity and metabolic stability.

Case Study 2: Environmental Impact Assessment

Research has highlighted the atmospheric degradation pathways of MCDFA, showing that its reaction products include chlorodifluoroacetic acid, which poses environmental concerns due to its persistence and toxicity in aquatic systems .

Data Table: Product Yields from Reactions Involving MCDFA

特性

IUPAC Name |

methyl 2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF2O2/c1-8-2(7)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUPLMYXZJKHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061742 | |

| Record name | Methyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1514-87-0 | |

| Record name | Methyl 2-chloro-2,2-difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl chlorodifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the atmospheric fate of methyl chlorodifluoroacetate?

A: [] Methyl chlorodifluoroacetate (MCDFA) reacts with chlorine atoms in the atmosphere. This reaction leads to the formation of chlorofluoroacetic acid (CF2ClC(O)OH) with a yield of approximately 34%. The primary pathway for this formation involves the reaction of alkoxy radicals (formed after H-atom abstraction by Cl) with oxygen (O2).

Q2: How does the atmospheric reactivity of methyl chlorodifluoroacetate compare to ethyl chlorodifluoroacetate?

A: [] While both MCDFA and ethyl chlorodifluoroacetate (ECDFA) react with chlorine atoms in the atmosphere, the rate coefficient for ECDFA is significantly higher. This means ECDFA is removed from the atmosphere more quickly than MCDFA. Interestingly, the yield of chlorofluoroacetic acid is also significantly higher for ECDFA (86%) compared to MCDFA (34%). This difference is attributed to the dominant degradation pathway for each compound: O2 reaction for MCDFA and α-ester rearrangement for ECDFA.

Q3: Can methyl chlorodifluoroacetate be used to introduce trifluoromethyl groups into molecules?

A: [, , ] Yes, methyl chlorodifluoroacetate can act as a convenient trifluoromethylating agent in organic synthesis. For example, it can be used in the presence of potassium fluoride (KF) and copper iodide (CuI) to introduce a trifluoromethyl group onto an aryl iodide, as demonstrated in the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate.

Q4: Are there alternative methods for generating difluorocarbene from methyl chlorodifluoroacetate?

A: [, ] Yes, besides using methyl chlorodifluoroacetate as a trifluoromethylating agent, it can also be used as a precursor for generating difluorocarbene. One method involves decomposition by alkali metal halides. Another approach utilizes an electrochemical, nickel-catalyzed Reformatsky reaction with MCDFA.

Q5: What is known about the structure of methyl chlorodifluoroacetate?

A: [] The microwave spectrum of MCDFA has been studied, providing information about its structure. The study revealed details about the methyl internal rotation and chlorine nuclear electric quadrupole coupling within the MCDFA molecule.

Q6: Can methyl chlorodifluoroacetate be used to make polymers?

A: [] Yes, chlorodifluoroacetaldehyde, a precursor to MCDFA, can be polymerized to create polychlorodifluoroacetaldehyde. This polymer can exist in both crystalline and amorphous forms, depending on the polymerization conditions. The thermal stability of the polymer can be improved by end-capping with acetylation.

Q7: Can methyl chlorodifluoroacetate be used in the synthesis of pharmaceutically relevant compounds?

A: [] Yes, MCDFA can be employed in multistep synthesis to create compounds with potential pharmaceutical applications. For example, it is utilized in the synthesis of 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide, which may have potential use as a pharmaceutical agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。